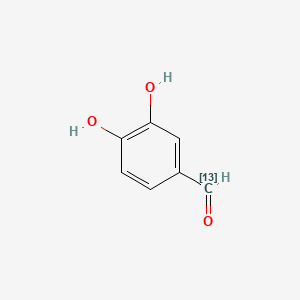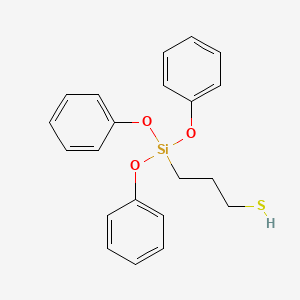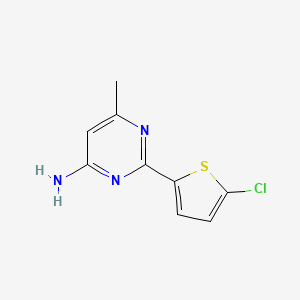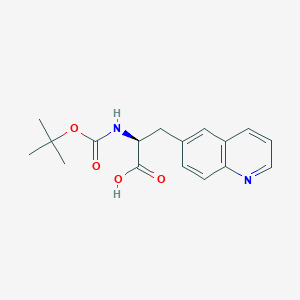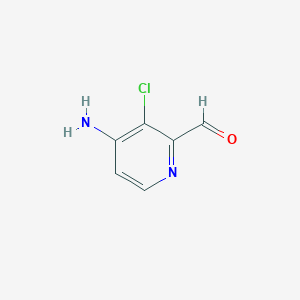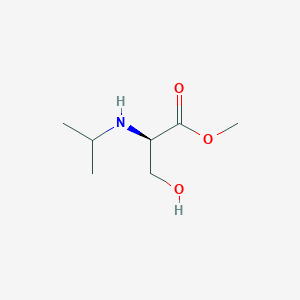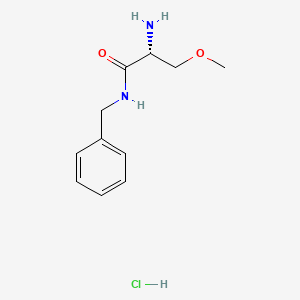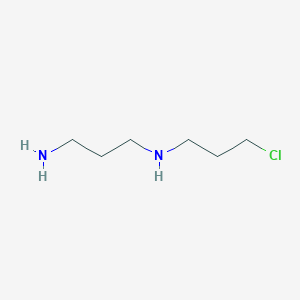
(3-Aminopropyl)(3-chloropropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(3-chloropropyl)amine is an organic compound that features both an amine and a chloropropyl group. This dual functionality makes it a versatile molecule in various chemical reactions and applications. The presence of both amino and chloro groups allows it to participate in a wide range of chemical processes, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(3-chloropropyl)amine typically involves the reaction of 3-chloropropylamine with 3-aminopropylamine. This reaction can be carried out under various conditions, often involving the use of solvents and catalysts to facilitate the process. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Aminopropyl)(3-chloropropyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines, often carried out in polar solvents.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products Formed:
Substitution Reactions: Products include various substituted amines or alcohols.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary or tertiary amines.
Scientific Research Applications
(3-Aminopropyl)(3-chloropropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(3-chloropropyl)amine involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The chloro group can also act as a leaving group, facilitating the formation of new bonds with other molecules. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which determine its behavior in different chemical environments.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and silanization processes.
3-Chloropropylamine: A simpler analogue with similar reactivity but fewer functional groups.
Uniqueness: (3-Aminopropyl)(3-chloropropyl)amine is unique due to its dual functionality, which allows it to participate in a broader range of chemical reactions compared to simpler analogues. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
N'-(3-chloropropyl)propane-1,3-diamine |
InChI |
InChI=1S/C6H15ClN2/c7-3-1-5-9-6-2-4-8/h9H,1-6,8H2 |
InChI Key |
VUFRBPPZZWCOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

